molecular formula C8H5ClN2O6 B179629 Methyl 4-Chloro-2,6-dinitrobenzoate CAS No. 100418-47-1

Methyl 4-Chloro-2,6-dinitrobenzoate

Cat. No.: B179629
CAS No.: 100418-47-1
M. Wt: 260.59 g/mol
InChI Key: UANMWPWYANJDGT-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 4-chloro-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMWPWYANJDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603504
Record name Methyl 4-chloro-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100418-47-1
Record name Methyl 4-chloro-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

The synthesis begins with 4-chlorobenzoic acid, which undergoes sequential nitration to introduce nitro groups at the 2- and 6-positions. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C). The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

Example Protocol (,):

  • Reactants : 4-Chlorobenzoic acid (1 mol), HNO₃ (2.2 mol), H₂SO₄ (3 mol).

  • Conditions : Dropwise addition of HNO₃ to H₂SO₄ at 0°C, followed by gradual addition of 4-chlorobenzoic acid. Reaction stirred for 6–8 hours.

  • Workup : Quenching in ice water, filtration, and recrystallization from ethanol yields 4-chloro-2,6-dinitrobenzoic acid (purity: 95%, yield: 78–82%).

Esterification of 4-Chloro-2,6-dinitrobenzoic Acid

The carboxylic acid is esterified with methanol using acid catalysis. Fischer esterification (H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) are common methods.

Fischer Esterification (,):

  • Reactants : 4-Chloro-2,6-dinitrobenzoic acid (1 mol), methanol (5 mol), H₂SO₄ (0.1 mol).

  • Conditions : Reflux at 65–70°C for 12 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation yields This compound (yield: 85–90%).

SOCl₂-Mediated Esterification ():

  • Reactants : Acid (1 mol), SOCl₂ (1.2 mol), methanol (3 mol).

  • Conditions : SOCl₂ added dropwise to the acid at 0°C, followed by methanol addition. Stirred at room temperature for 4 hours.

  • Yield : 88–92% with >99% purity by HPLC.

Esterification Followed by Nitration

Esterification of 4-Chlorobenzoic Acid

Methyl 4-chlorobenzoate is synthesized first to simplify subsequent nitration.

Protocol (,):

  • Reactants : 4-Chlorobenzoic acid (1 mol), methanol (10 mol), H₂SO₄ (0.05 mol).

  • Conditions : Reflux at 65°C for 8 hours.

  • Yield : 94–97%.

Nitration of Methyl 4-Chlorobenzoate

Nitration of the ester requires careful control to direct nitro groups to the 2- and 6-positions. Mixed acid (HNO₃/H₂SO₄) at 0–10°C ensures regioselectivity.

Example (,):

  • Reactants : Methyl 4-chlorobenzoate (1 mol), HNO₃ (2.5 mol), H₂SO₄ (4 mol).

  • Conditions : Gradual addition of HNO₃ to H₂SO₄ at 0°C, followed by ester addition. Stirred for 12 hours.

  • Workup : Precipitation in ice, filtration, and recrystallization from toluene yields the product (yield: 70–75%, purity: 98%).

Alternative Synthetic Routes

Direct Chlorination and Nitration of Benzoate Esters

Methyl benzoate can be chlorinated and nitrated sequentially. Chlorination using Cl₂ gas in the presence of FeCl₃ at 50°C introduces the 4-chloro substituent, followed by nitration as above.

Chlorination Protocol ():

  • Reactants : Methyl benzoate (1 mol), Cl₂ gas (1.1 mol), FeCl₃ (0.05 mol).

  • Yield : Methyl 4-chlorobenzoate (89%).

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and safety. Continuous flow reactors are employed for nitration to minimize exothermic risks.

Flow Nitration (,):

  • Reactants : 4-Chlorobenzoic acid (1 mol), HNO₃ (2.2 mol).

  • Conditions : Reactor temperature maintained at 5°C, residence time 30 minutes.

  • Yield : 80–85% with 99% conversion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Nitration → Esterification85–9095–99High purity, scalableLong reaction times
Esterification → Nitration70–7598Simpler nitration controlLower yield due to steric hindrance
Industrial Flow Process80–8599Safety, efficiencyHigh capital costs

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chloro-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Methyl 4-chloro-2,6-dinitrobenzoate (MCDNB) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

MCDNB is characterized by the presence of a chloro group and two nitro groups attached to a benzoate structure. The molecular formula is C9_9H7_7ClN2_2O4_4, with a molecular weight of 232.62 g/mol. The compound's structure is essential for its biological activity, influencing its interactions with various biological targets.

Biological Activity Overview

MCDNB exhibits several biological activities, including:

  • Antimicrobial Activity : MCDNB has shown effectiveness against various bacterial strains and fungi.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be leveraged in medicinal chemistry.
  • Toxicity Studies : Research indicates potential toxic effects, necessitating further investigation into its safety profile.

Antimicrobial Activity

MCDNB has been evaluated for its antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of MCDNB compared to other compounds.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus2.5
Escherichia coli5.0
Candida albicans10.0

These results suggest that MCDNB is particularly potent against Gram-positive bacteria like Staphylococcus aureus, while also exhibiting antifungal activity against Candida albicans.

The mechanism by which MCDNB exerts its biological effects involves several pathways:

  • Reactive Intermediates Formation : The reduction of nitro groups can lead to the formation of reactive intermediates that interact with cellular components, disrupting normal cellular function.
  • Enzyme Inhibition : MCDNB inhibits key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dinitrobenzoates, including MCDNB, demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Toxicological Assessment

Research assessing the toxicity profile of MCDNB indicated potential mutagenic effects in bacterial assays. The compound was found to cause DNA damage at higher concentrations, raising concerns about its environmental persistence and safety .

Comparative Analysis with Related Compounds

MCDNB's biological activity can be compared with similar compounds to understand its unique properties better.

Compound Biological Activity Notes
Methyl 4-chloro-3,5-dinitrobenzoateModerate antifungal activityLess potent than MCDNB
Ethyl 3,5-dinitrobenzoateSignificant antifungal activityMore effective against Candida
Methyl 4-chloro-2-nitrobenzoateLimited antibacterial activityLacks dinitro substitution

This comparison illustrates that while related compounds may share some biological activities, MCDNB stands out due to its enhanced potency against specific pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-Chloro-2,6-dinitrobenzoate, and what critical parameters influence yield?

  • Methodology : Begin with 4-chlorobenzoic acid as the precursor. Perform nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to introduce nitro groups at the 2- and 6-positions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Esterify the resulting 4-chloro-2,6-dinitrobenzoic acid using methanol and H₂SO₄ as a catalyst under reflux (60°C, 6–8 hrs). Purify via recrystallization from ethanol. Yield optimization requires strict temperature control during nitration to avoid over-oxidation .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃. The aromatic region (δ 8.5–9.0 ppm) shows two doublets (J ≈ 2.5 Hz) for H-3 and H-5 protons. The methyl ester group appears as a singlet at δ 3.9–4.1 ppm .
  • IR : Look for ester C=O stretching at ~1720 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 305 (M⁺) with fragmentation patterns corresponding to loss of -OCH₃ (Δ m/z 31) and NO₂ groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm). Hydrolysis of the ester group is significant under alkaline conditions (pH >10), yielding 4-chloro-2,6-dinitrobenzoic acid. Store in anhydrous, dark conditions at 4°C to minimize decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO₂, -Cl) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via UV-Vis spectroscopy or LC-MS. The -NO₂ groups at 2- and 6-positions deactivate the aromatic ring, directing nucleophilic attack to the 4-chloro position. Compare activation energies using DFT calculations (B3LYP/6-31G* basis set) to correlate substituent effects with transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic compounds like this compound?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to observed discrepancies.
  • SAR Studies : Synthesize analogs (e.g., replacing -Cl with -Br or -NO₂ with -CN) and test in parallel to isolate structural determinants of activity .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life, bioaccumulation potential, and toxicity. Validate predictions with experimental

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; analyze intermediates via GC-MS.
  • Soil Sorption : Use batch equilibrium tests with varying soil organic matter content to determine Koc values .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Temperature, nitration timeTLC, Recrystallization
Characterization Solvent purity, spectral resolutionNMR, IR, MS
Stability pH, storage temperatureHPLC, LC-MS
Reactivity Solvent polarity, nucleophile strengthUV-Vis, DFT
Environmental Impact Soil type, light exposureQSAR, GC-MS

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